molecular formula C13H10O3 B1581904 4-Hydroxyphenyl benzoate CAS No. 2444-19-1

4-Hydroxyphenyl benzoate

Cat. No. B1581904
CAS RN: 2444-19-1
M. Wt: 214.22 g/mol
InChI Key: JFAXJRJMFOACBO-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl benzoate, also known as Phenyl 4-Hydroxybenzoate, is a chemical compound with the molecular formula C13H10O3 . It is used as an intermediate in the production of insecticides .


Synthesis Analysis

The synthesis of 4-Hydroxyphenyl benzoate can be achieved by reacting p-hydroxybenzoic acid and hydroquinone in approximately equivalent molar ratios . Another method involves cleaving 1,4-bis (benzoyl)hydroquinone derivatives with alkali metal alkanolates .


Molecular Structure Analysis

The molecular structure of 4-Hydroxyphenyl benzoate consists of 13 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 214.22 .


Physical And Chemical Properties Analysis

4-Hydroxyphenyl benzoate is a solid substance at 20°C .

Scientific Research Applications

Polymer Synthesis

4-Hydroxyphenyl benzoate: is utilized in the synthesis of high-performance polymers. It serves as a monomer in the production of linear polycarbonates and mixed polycarbonates . These polymers are known for their excellent thermal stability and mechanical strength, making them suitable for various industrial applications, including electronics, automotive parts, and medical devices.

Medicine

In the pharmaceutical sector, derivatives of 4-Hydroxyphenyl benzoate have been explored as novel farnesoid X receptor (FXR) antagonists . These compounds have potential therapeutic applications in treating disorders like type 2 diabetes, obesity, and non-alcoholic fatty liver disease.

Cosmetic Formulations

The esterification process of 4-Hydroxyphenyl benzoate is significant in the cosmetics industry. It can be used to produce UV filters and other ingredients that enhance the photostability and efficacy of sunscreen products .

Agricultural Products

In agriculture, phenolic compounds derived from 4-Hydroxyphenyl benzoate can act as antioxidants . These antioxidants play a crucial role in enhancing the nutritional value and shelf life of food products by preventing oxidative damage.

Food Industry

4-Hydroxyphenyl benzoate is a precursor for flavoring agents used in the food industry. It contributes to the development of natural flavors that enhance the taste and aroma of various food products .

Environmental Applications

This compound is also pivotal in the development of biotechnological processes for the biosynthesis of high-value bioproducts. These processes aim to create environmentally friendly alternatives to petroleum-derived chemicals, reducing the environmental impact of chemical production .

Safety and Hazards

4-Hydroxyphenyl benzoate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective gloves and clothing, and ensuring adequate ventilation .

properties

IUPAC Name

(4-hydroxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAXJRJMFOACBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051905
Record name 4-Hydroxyphenyl benzoate
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyphenyl benzoate

CAS RN

2444-19-1
Record name 1,4-Benzenediol, 1-benzoate
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Record name Hydroquinone monobenzoate
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Record name 2444-19-1
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Record name 4-Hydroxyphenyl benzoate
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Record name p-hydroxyphenyl benzoate
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Record name HYDROQUINONE MONOBENZOATE
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Synthesis routes and methods

Procedure details

A reaction vessel was charged with 38 g of 4-benzyloxyphenyl benzoate and 500 ml of ethanol, and the air in the vessel was replaced with nitrogen. Then, 1.0 g of 10% palladium carbon was added thereto, and the nitrogen in the vessel was replaced with hydrogen, followed by vigorous stirring at room temperature for 24 hours. The hydrogen in the vessel was replaced with nitrogen, after which the reaction mixture was filtered though celite, and the filtrate was concentrated, which afforded 24.5 g of 4-hydroxyphenyl benzoate (94% yield).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
palladium carbon
Quantity
1 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of 4-Hydroxyphenyl benzoate in polymer chemistry?

A1: 4-Hydroxyphenyl benzoate serves as a valuable monomer in the synthesis of poly(hydroquinone). [] This polymerization process, typically catalyzed by soybean peroxidase and hydrogen peroxide, yields a polymer with both phenylene and oxyphenylene units. [] Subsequent alkaline hydrolysis effectively removes the benzoate moiety, resulting in the desired poly(hydroquinone). []

Q2: How does the structure of aromatic esters influence their reactivity in carbon-oxygen bond cleavage reactions?

A2: Research suggests that the presence of electron-donating groups in aromatic esters enhances the rate of carbon-oxygen bond cleavage under electron-transfer conditions. [] This effect was observed in reactions using potassium metal/18-crown-6/THF as the electron-transfer reagent. [] Conversely, while a methoxyl group had a negligible effect on the cleavage rate of aromatic ethers, a hydroxyl group significantly reduced the reaction rate. []

Q3: Can 4-Hydroxyphenyl benzoate be used for enzyme immobilization, and if so, how is this achieved?

A3: Yes, 4-Hydroxyphenyl benzoate can be utilized in the development of reactive carriers for enzyme immobilization. [] One method involves reacting crosslinked poly(4-styrenesulfonic acid chloride) with 3-Amino-4-hydroxyphenyl benzoate. [] After saponification and oxidation, a quinone-containing carrier is produced. [] This carrier can then be used to immobilize enzymes like α-chymotrypsin. [] Incorporating spacers like ethylenediamine or hexamethylenediamine between the carrier and the quinone component can further enhance enzyme binding and activity. []

Q4: Are there any known non-linear optical applications for 4-Hydroxyphenyl benzoate derivatives?

A4: While not directly addressed in the provided research, certain morpholine salts of substituted aliphatic hydroxy acids or aromatic carboxylic acids, including 4-hydroxybenzoic acid, have demonstrated potential for non-linear optical applications. [] These salts, characterized by their non-centrosymmetric crystalline structure, can be incorporated into non-linear optical devices. []

Q5: What is the role of 3-Amino-4-hydroxyphenyl benzoate in the synthesis of redox resins?

A5: 3-Amino-4-hydroxyphenyl benzoate serves as a key reactant in the synthesis of redox resins with controlled swelling properties. [] Reacting this compound with crosslinked poly(4-styrenesulfonic acid chloride), using varying molar ratios, followed by saponification, yields the desired redox resins. []

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